molecular formula C11H17BClNO3 B7886394 [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride

[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride

Cat. No.: B7886394
M. Wt: 257.52 g/mol
InChI Key: BQBAFGZIEFNJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride: is an organoboron compound with the molecular formula C11H16BNO3·HCl It is a boronic acid derivative that contains a morpholine group attached to a phenyl ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride typically involves the reaction of 3-bromobenzyl chloride with morpholine to form 3-(4-morpholinylmethyl)benzyl chloride. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative. The final product is obtained as a hydrochloride salt by treating the boronic acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to form boronic esters or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions.

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Boronic esters, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronate ester formation, facilitating the study of biological interactions.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate esters. This interaction can modulate the activity of enzymes or alter the properties of materials.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 4-Fluorophenylboronic acid

Comparison:

  • 4-Methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a morpholine group. It is used in similar coupling reactions but may have different reactivity and selectivity.
  • 4-Hydroxyphenylboronic acid: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of reactions.
  • 4-Fluorophenylboronic acid: Contains a fluorine atom, which can influence the electronic properties and reactivity of the compound.

Uniqueness: [3-(4-Morpholinylmethyl)phenyl]boronic acid hydrochloride is unique due to the presence of the morpholine group, which can enhance its solubility and reactivity in certain chemical environments. This makes it particularly useful in applications requiring specific electronic or steric properties.

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;/h1-3,8,14-15H,4-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBAFGZIEFNJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCOCC2)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.